molecular formula C13H12O4S B2980709 HSP27 inhibitor J2 CAS No. 2133499-85-9

HSP27 inhibitor J2

Cat. No. B2980709
M. Wt: 264.3
InChI Key: VDCWAGBPDCXRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSP27 inhibitor J2 (J2) is a HSP27 inhibitor that significantly induces abnormal HSP27 dimer formation and inhibits the production of HSP27 giant polymers . This has the effect of inhibiting the chaperone function of HSP27 and reducing its cell protection function .


Molecular Structure Analysis

The molecular structure of J2 has been studied using molecular docking calculations . These studies have shown that J2 selectively binds to the phosphorylation site of HSP27 .


Chemical Reactions Analysis

J2 has been found to inhibit the refolding process of denatured luciferase as an Hsp27 inhibitor . It selectively binds to the phosphorylation site of Hsp27 and inhibits the phosphorylation process of Hsp27 .

Scientific Research Applications

Sensitization of Cancer Cells

  • J2 has shown potential in sensitizing non-small cell lung cancer (NSCLC) cells to chemotherapy and radiation. It induces altered cross-linking of HSP27, leading to increased sensitivity of cancer cells to anticancer drugs like taxol and cisplatin (Choi et al., 2017).

Inhibition of HSP27 Dimerization

  • Chromone analogs, including J2, were found to induce abnormal HSP27 dimer formation in human lung cancer cell lines, enhancing the antiproliferative activity of HSP90 inhibitors (Hwang et al., 2017).

Multifunctional Protein Inhibition

  • HSP27 plays a significant role in inhibiting apoptosis and remodeling of the actin cytoskeleton. J2, as an HSP27 inhibitor, targets these functions and could be utilized for therapeutic purposes in various cancers (Choi et al., 2019).

Enhancement of Drug Sensitivity

  • Novel HSP27 inhibitors, such as J2, have been shown to efficiently suppress drug resistance development in cancer cells, highlighting their potential as part of a combination therapy to overcome treatment resistance (Heinrich et al., 2016).

Potential in Gastrointestinal Malignancies

  • In gastrointestinal cancers, HSP27 is associated with decreased drug sensitivity. Inhibitors like J2 may have a role in enhancing chemosensitivity and could be used as a novel strategy in the treatment of these cancers (Soleimani et al., 2018).

Other Applications

  • J2 has potential applications in research on DNA repair and alternative splicing in cancer cells, as it targets HSP27 interactions involved in these processes (Katsogiannou et al., 2014).

Future Directions

Targeting HSP27, potentially with inhibitors like J2, is considered a promising future strategy for the treatment of cardiovascular diseases . In cancer research, the development of highly selective HSP27 inhibitors with higher effectiveness and low toxicity is a focus, and this includes computer-aided assisted therapeutic discovery and design .

properties

IUPAC Name

5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCWAGBPDCXRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HSP27 inhibitor J2

Citations

For This Compound
18
Citations
JY Kim, YM An, BR Yoo, JM Kim, SY Han, Y Na… - Scientific reports, 2018 - nature.com
Radiation therapy has been used to treat over 70% of thoracic cancer; however, the method usually causes radiation pneumonitis. In the current study, we investigated the …
Number of citations: 23 www.nature.com
D Karademir, A Özgür - Medical Oncology, 2023 - Springer
Heat shock protein 27 (Hsp27) is an important member of the chaperone protein family and its overexpression promotes cancer cell survival. Here, we investigated the apoptosis …
Number of citations: 4 link.springer.com
JY Kim, S Jeon, YJ Yoo, H Jin, HY Won, K Yoon… - Clinical Cancer …, 2019 - AACR
Purpose: Lung fibrosis is a major side effect experienced by patients after lung cancer radiotherapy. However, effective protection strategies and underlying treatment targets remain …
Number of citations: 41 aacrjournals.org
CC Rada, H Mejia-Pena, NJ Grimsey… - Science …, 2021 - science.org
… Briefly, 8-week-old CD1/CD1 female mice were injected intraperitoneally with 100 μl of DMSO or 1.5 or 15 mg/kg of the HSP27 inhibitor J2. After 24 hours, mice were anesthetized and …
Number of citations: 18 www.science.org
SY Hwang, SK Choi, SH Seo, H Jo, JH Shin, Y Na… - Cancers, 2020 - mdpi.com
Trastuzumab (TZMB) is widely used as first line therapy for breast cancer (BC) patients overexpressing human epidermal growth factor receptor 2 (HER2). Despite its clinical benefits, …
Number of citations: 14 www.mdpi.com
S Jeon, H Jin, JM Kim, Y Hur… - Journal of …, 2023 - jbiomedsci.biomedcentral.com
Heat shock protein 27 (HSP27) is overexpressed during pulmonary fibrosis (PF) and exacerbates PF; however, the upregulation of HSP27 during PF and the therapeutic strategy of …
Number of citations: 2 jbiomedsci.biomedcentral.com
허유민 - 2022 - dspace.ewha.ac.kr
Radiation therapy is commonly used to treat various cancer. In the case of thoracic cancer, radiation therapy can cause side effects such as lung fibrosis. This study showed a method …
Number of citations: 0 dspace.ewha.ac.kr
I vivo Activity - targetmol.com
… Description: HSP27 inhibitor J2 (J2) is a HSP27 inhibitor, inhibits a production of HSP27 giant polymers, thereby having an effect of inhibiting a chaperone function of the HSP27 and …
Number of citations: 0 www.targetmol.com
H Wakasa, Y Tsugami, T Koyama, L Han… - Journal of Mammary …, 2022 - Springer
… Previous studies have shown that the HSP27 inhibitor J2 can induce abnormal HSP27 dimers and increase apoptotic proteins in a lung cancer cell line [32, 43]. In the present study, J2 …
Number of citations: 3 link.springer.com
R Gonnella, A Arena, R Zarrella… - International Journal of …, 2023 - mdpi.com
Primary effusion lymphoma (PEL) is a rare and aggressive B-cell lymphoma, against which current therapies usually fail. In the present study, we show that targeting HSPs, such as …
Number of citations: 1 www.mdpi.com

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